![molecular formula C13H24N2O3S2 B2396885 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415530-91-3](/img/structure/B2396885.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide, also known as TMC-95A, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TMC-95A is a natural product that was first isolated from the fermentation broth of a bacterial strain in 1998. Since then, researchers have been exploring its synthesis, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting Hsp90, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide can disrupt the activity of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, it has also been found to have anti-inflammatory and neuroprotective effects. These effects are believed to be due to its ability to modulate the activity of various proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is also a complex compound that is challenging to synthesize, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide. One potential area of study is the development of new synthetic methods that can improve the yield and efficiency of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide synthesis. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide and its potential applications in medicine.
Synthesemethoden
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, which is a cyclopropanesulfonamide. This intermediate is then reacted with a thiomorpholine derivative to form the final product, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide. The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide is challenging due to its complex structure and stereochemistry, but several methods have been developed to overcome these challenges.
Wissenschaftliche Forschungsanwendungen
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide has shown promising results in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been found to have potent antitumor activity. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S2/c16-20(17,12-1-2-12)14-11-13(3-7-18-8-4-13)15-5-9-19-10-6-15/h12,14H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKPSQMTWPRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)
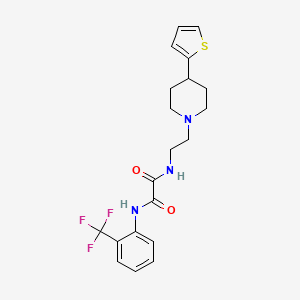
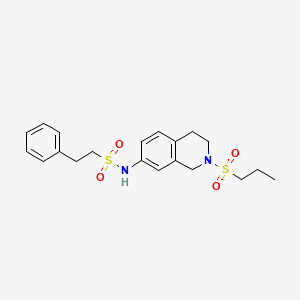
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
![Methyl 3-[benzyl({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2396808.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)
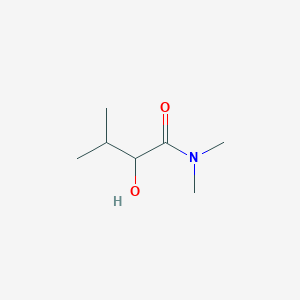
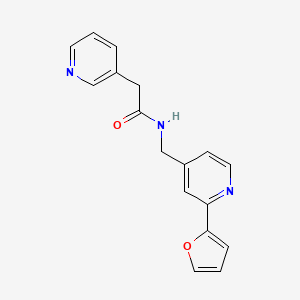
![(Z)-ethyl 2-(2-((2-chloro-5-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396815.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)
![2-Chloro-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2396820.png)
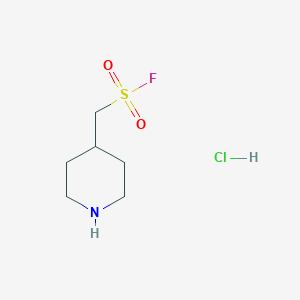
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2396824.png)